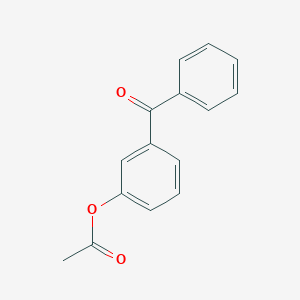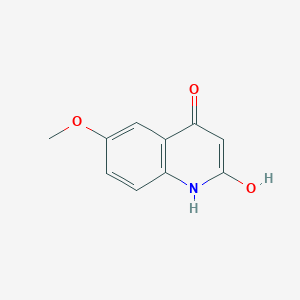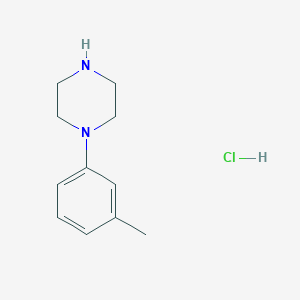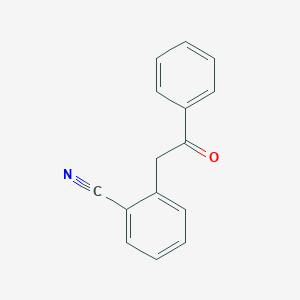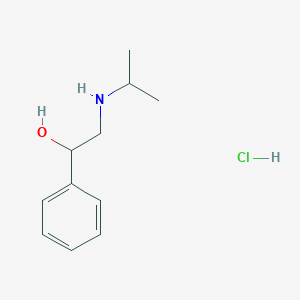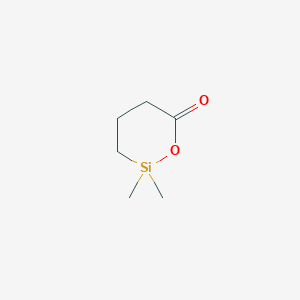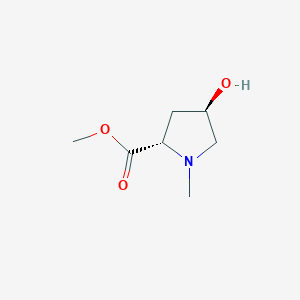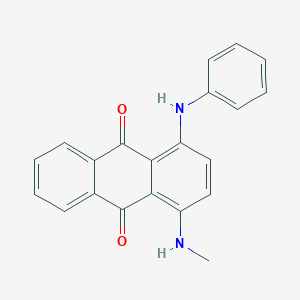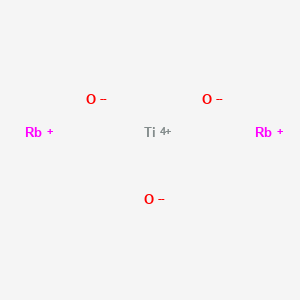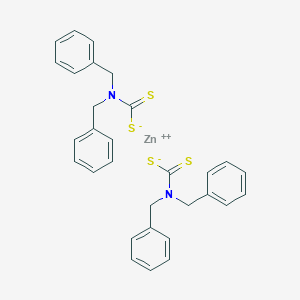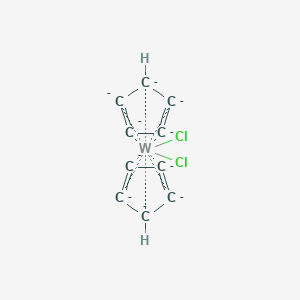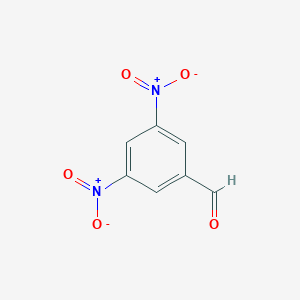
3,5-Dinitrobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-Dinitrobenzaldehyde and its derivatives often involves nitration reactions and aldehyde formation. A notable study describes the synthesis and misidentification of substituted dinitrobenzaldehydes, where a reported method for synthesizing 4-tert-butyl-2,6-dinitrobenzaldehyde actually produces the 3,5-dinitro isomer, highlighting the intricacies involved in synthetic pathways and the importance of structural verification (Martin, Mercado, & Mayer, 2019).
Molecular Structure Analysis
The molecular structure of 3,5-Dinitrobenzaldehyde, as determined through X-ray crystallography, reveals the impact of substituent positioning on molecular geometry and electronic distribution. The nitro groups significantly influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules. Studies that elucidate these structural details provide critical insight into how the compound can be utilized in various chemical reactions (Jebin et al., 2021).
Chemical Reactions and Properties
3,5-Dinitrobenzaldehyde participates in a variety of chemical reactions, leveraging its aldehyde group and the electron-withdrawing effect of the nitro groups. It has been employed in cycloaddition reactions to form complex heterocyclic structures, illustrating its versatility as a synthetic precursor. For instance, aminobenzaldehydes with a 3,5-dinitrophenyl group undergo thermal reactions with amino acids to form benzoazepine-fused isoindolines, showcasing the compound's reactivity and potential for generating complex molecules (Wales et al., 2019).
Wissenschaftliche Forschungsanwendungen
-
- Summary of Application : 3,5-Dinitrobenzaldehyde is used in the synthesis of (E)-3,5-dinitro-2-(2-nitro-3-phenylallyloxy)benzaldehyde derivatives from (E)-(3-bromo-2-nitroprop-1-enyl)benzene . This novel class of bromo derivatives can be utilized as building blocks for a wide variety of organic compounds .
- Methods of Application : The bromo derivatives of Baylis-Hillman adducts derived from nitroolefins are synthesized in good yields. A facile method for the transformation of these bromides into functionalized (E)-3,5-dinitro-2-(2-nitro-3-phenylallyloxy)benzaldehyde compounds has also been developed .
- Results or Outcomes : This novel protocol opens new opportunities for the preparation of libraries of a wide variety of new molecules .
-
Formation of Schiff Base Metal Complexes
- Summary of Application : 3,5-Dinitrobenzaldehyde is used in the formation of Schiff base metal complexes .
- Methods of Application : The corresponding metal (II) complexes of the synthesized Schiff base are obtained by refluxing the ethanolic solutions .
- Results or Outcomes : The details of the results or outcomes obtained are not specified in the source .
- Antifungal Studies
- Summary of Application : 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide derivatives, which can be synthesized from 3,5-Dinitrobenzaldehyde, have been studied for their antifungal properties .
- Methods of Application : The inhibitory activity of a collection of twenty esters and amides (derived from 3,5-dinitrobenzoic acid) against Candida spp. was elucidated using microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC), as well as probable mechanisms of action .
- Results or Outcomes : Ethyl 3,5-dinitrobenzoate (2) exhibited the most potent antifungal activity against Candida albicans, Candida krusei, and Candida tropicalis . The structure of the second most potent derivative (propyl 3,5-dinitrobenzoate (3) reveals that esters with short alkyl side chains exhibit better biological activity profiles .
- Synthesis of Porphyrin Polymers
- Summary of Application : 3,5-Dinitrobenzaldehyde is used in the synthesis of porphyrin polymers, also known as porphyrimers . These super-molecules have potential applications in several areas of life and industry, including the formulation of artificial blood, the development of photocatalysts for solar energy conversion, the development of electronic conductors and semiconductors, and the development of holographic image devices, photodynamic therapy, and energy storage .
- Methods of Application : The polymerization process is achieved using known amide reaction techniques employing diacid chlorides such as oxaloyl chloride as the co-monomer . Various analytical techniques (UV-VIS absorption and fluorescence emission spectroscopy, GS-MS, LC-MS and IR) have been used for characterization of reaction products and intermediates .
- Results or Outcomes : The results demonstrate that certain ester derivatives containing aromatic ring nitro groups may be useful in the search for new antifungal drugs .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNWTBGSOCMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364830 | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzaldehyde | |
CAS RN |
14193-18-1 | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



